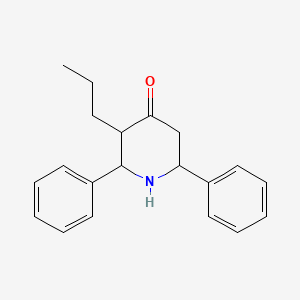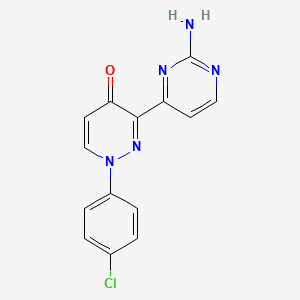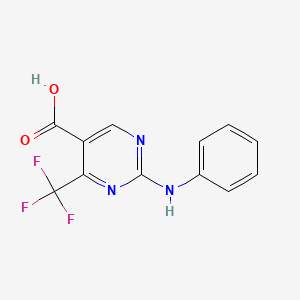
2,6-Diphenyl-3-propylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-3-propylpiperidin-4-one is a chemical compound with the molecular formula C20H24N2O . It has a molecular weight of 308.417 Da and a CAS number of 5471-06-7 .
Synthesis Analysis
The synthesis of this compound derivatives has been discussed in various studies . One common method involves the reaction of aromatic aldehyde and acetone in ammonium acetate . Another method involves the reaction of 1-phenylsulfinylpropan-2-one or 1-(4-chlorophenylsulfinyl)propan-2-one, aromatic aldehyde, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The piperidine ring in the compound adopts a chair conformation . The dihedral angles between the mean plane of the piperidine ring and the phenyl rings are significant .Aplicaciones Científicas De Investigación
Helicobacter pylori Inhibition
Sasitha and John (2021) explored the docking and DFT investigations of 2,6-diphenyl piperidin-4-one derivatives, identifying them as promising compounds against the 2B7N protein of Helicobacter pylori, which causes peptic ulcer disease. The study highlighted the compound's potential as a non-linear material due to its superior first-order hyperpolarizability compared to urea, indicating its application in material science and pharmaceuticals for treating peptic ulcer disease caused by H. pylori (Sasitha & John, 2021).
Antibacterial Evaluation
Ponnuswamy et al. (2016) synthesized and characterized N-acyl derivatives of 2,6-diphenylpiperidin-4-ones, demonstrating significant antibacterial activity. This study underlines the potential of these compounds in developing new antibacterial agents (Ponnuswamy et al., 2016).
Crystal Structure Analysis
Gümüş et al. (2022) conducted a crystal structure and Hirshfeld surface analysis of a synthesized derivative of 2,6-diphenylpiperidin-4-one. The study provided insights into the molecular interactions and structure, which can be pivotal for designing drugs and materials with specific properties (Gümüş et al., 2022).
Corrosion Inhibition
Kathirvel, Thirumalairaj, and Jaganathan (2014) investigated the corrosion inhibition properties of 2,6-diphenylpiperidin-4-one derivatives for mild steel in phosphoric acid, revealing their potential as effective corrosion inhibitors. The study leveraged quantum chemical parameters to correlate molecular structure with inhibition efficiency, offering applications in material science and engineering (Kathirvel et al., 2014).
Molecular Engineering and Drug Design
Dar, Shamsuzzaman, and Gatoo (2015) explored the synthesis of steroidal imidazo pyridines, demonstrating their binding to DNA and showing concentration-dependent cleavage activity. This research points to the use of 2,6-diphenylpiperidin-4-one derivatives in designing drugs for cancer therapy, highlighting their role in DNA interaction and potential antiproliferative activities (Dar et al., 2015).
Safety and Hazards
The safety data sheet for 2,6-diphenyl-3-propylpiperidin-4-one indicates that it includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Mecanismo De Acción
Target of Action
The primary targets of 2,6-Diphenyl-3-propylpiperidin-4-one are currently unknown. The compound belongs to the class of piperidin-4-one derivatives, which have been found to exhibit various biological properties and have applications as anti-viral, antitumor, and anti-histaminic agents . .
Propiedades
IUPAC Name |
2,6-diphenyl-3-propylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-2-9-17-19(22)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16/h3-8,10-13,17-18,20-21H,2,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCTVXQJBQQGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)

![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)


![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)
![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)
![5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2700912.png)